9-amino-8-methyl-3H-purine-2,6-dione
Description
Properties
CAS No. |
92659-19-3 |
|---|---|
Molecular Formula |
C6H7N5O2 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
9-amino-8-methyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C6H7N5O2/c1-2-8-3-4(11(2)7)9-6(13)10-5(3)12/h7H2,1H3,(H2,9,10,12,13) |
InChI Key |
ZMKQWLNHOOBABV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1N)NC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 9-amino-8-methyl-3H-purine-2,6-dione
General Synthetic Strategies for Purine-2,6-diones
Purine-2,6-dione derivatives, including 9-amino-8-methyl variants, are commonly synthesized via:
- Cyclization of urea derivatives with diaminomaleonitrile (DAMN) or related precursors
- Stepwise construction of the purine ring from substituted pyrimidines or imidazoles
- Functional group transformations on preformed purine scaffolds, such as selective alkylation or amination
Recent literature highlights the use of diaminomaleonitrile as a key intermediate, reacting with isocyanates and aldehydes to form purine cores with specific substitution patterns.
Specific Synthetic Routes
Two-Step Synthesis via Diaminomaleonitrile and Isocyanates
- Step 1: Reaction of 2,3-diaminomaleonitrile (DAMN) with an appropriate isocyanate to form ureic intermediates.
- Step 2: Cyclization and substitution by reaction with aldehydes in the presence of triethylamine (TEA) and catalytic iodine (I2) to form the purine-2,6-dione core with desired substituents, including the 8-methyl group.
This method allows for the introduction of amino groups at N9 by selecting appropriate amine-containing reagents or post-cyclization functionalization.
Alkylation and Amination of Purine Precursors
- Starting from a purine-2,6-dione scaffold, selective methylation at the 8-position can be achieved using methyl halides (e.g., methyl iodide) under basic conditions (e.g., potassium carbonate in DMF).
- Amination at the 9-position is typically accomplished by nucleophilic substitution on halogenated purine intermediates or direct amination reactions using ammonia or amine sources.
Halogenation Followed by Nucleophilic Substitution
- Halogenated purine derivatives (e.g., 8-bromo-3-methylpurine-2,6-dione) can serve as intermediates. The bromine at C8 acts as a leaving group for nucleophilic substitution with amines to introduce the amino group at N9 or adjacent positions.
- Controlled bromination of 3-methylxanthine with brominating agents such as N-bromosuccinimide (NBS) in acetic acid or chloroform is a common preparative step.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| 1 | Ureic intermediate formation | DAMN + isocyanate, room temp, TEA catalyst | 60–80 | High regioselectivity with controlled pH |
| 2 | Cyclization + aldehyde addition | Aldehyde, TEA, catalytic I2, reflux | 50–75 | Enables substitution at C8 (methyl group) |
| 3 | Bromination | NBS or Br2, acetic acid, 0–25°C | 55–70 | Selective 8-bromination of methylxanthine |
| 4 | Amination (nucleophilic substitution) | Ammonia or amine, polar aprotic solvent, 25–60°C | 50–65 | Amino group introduction at N9 |
Mechanistic Insights and Optimization
- Nucleophilic Aromatic Substitution (SNAr): The halogen at C8 (e.g., bromine) is displaced by nucleophilic amines under mild basic conditions, facilitated by the electron-withdrawing keto groups at C2 and C6.
- Cyclization Reactions: The formation of the purine ring involves intramolecular cyclization of urea intermediates with diamino-substituted precursors, often catalyzed by iodine or acid/base catalysts.
- Regioselectivity Control: Protecting groups or selective reaction conditions (temperature, solvent polarity) are employed to favor methylation at C8 and amination at N9 without side reactions.
Analytical Characterization of the Prepared Compound
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm methyl and amino substitution positions on the purine ring.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic pattern.
- X-ray Crystallography: Provides unambiguous structural confirmation of substitution sites and ring conformation.
- Chromatographic Purity: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure >95% purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
9-amino-8-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at the 9th position can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxo derivatives, and reduced forms of the original compound. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
9-amino-8-methyl-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 9-amino-8-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes involved in nucleic acid metabolism. The compound may also interact with receptors or other proteins, influencing cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The purine-2,6-dione scaffold is a versatile pharmacophore, with substituents at positions 7, 8, and 9 critically modulating biological activity. Below is a comparative analysis of 9-amino-8-methyl-3H-purine-2,6-dione and structurally related compounds:
Structural and Functional Analogues
Key Observations
Substituent Effects on Antiviral Activity: The 8-mercapto and ethyl groups in 7-ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione confer moderate inhibitory activity against SARS-CoV-2 helicase (IC₅₀ = 32.9 μM) .
Anticancer Activity: Benzoacridine-5,6-dione derivatives (non-purine diones) exhibit potent anti-breast cancer activity (IC₅₀ = 5.4–47.99 μM) via mechanisms involving quinone redox cycling and DNA intercalation . While purine-2,6-diones lack the extended aromatic system of benzoacridines, the electron-deficient dione moiety in both classes may facilitate interactions with cellular targets like topoisomerases.
Synthetic Flexibility: Substitutions at position 7 (e.g., piperazinyl groups in ) or position 8 (e.g., alkoxy, mercapto) demonstrate the scaffold’s adaptability for diverse therapeutic applications . The 9-amino group in the target compound could enable conjugation with targeting moieties or improve pharmacokinetic properties.
The amino group at position 9 may improve aqueous solubility, a critical factor for bioavailability.
Mechanistic Insights
- Antiviral Potential: Purine-2,6-diones with 8-mercapto/alkyl groups inhibit viral helicases by competing with ATP hydrolysis, as seen in SARS-CoV-2 nsp13 inhibition . The target compound’s amino group could mimic ATP’s adenine moiety, enhancing binding affinity.
- Anticancer Activity: Benzoacridine-5,6-diones generate reactive oxygen species (ROS) via quinone redox cycling, inducing apoptosis . While purine-2,6-diones lack quinone functionality, their dione groups may still participate in redox reactions or chelate metal ions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
